Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate
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Overview
Description
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(4-fluorophenyl)-2-(methylamino)acetic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: 2-(4-fluorophenyl)-2-(methylamino)acetic acid, ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-phenyl-2-(methylamino)acetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-(4-chlorophenyl)-2-(methylamino)acetate: Contains a chlorine atom instead of fluorine, leading to different chemical and pharmacological properties.
Ethyl 2-(4-bromophenyl)-2-(methylamino)acetate: The presence of a bromine atom can influence the compound’s behavior in chemical reactions and biological systems.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-11(14)10(13-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
YOIXDSWOUPOLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)NC |
Origin of Product |
United States |
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